Superior Potency Against HIV-1 Reverse Transcriptase Compared to Visna Virus RT
ddGTP exhibits a lower inhibition constant (Ki) for HIV-1 reverse transcriptase than for visna virus reverse transcriptase, indicating a higher affinity and potency for the clinically relevant HIV-1 enzyme. This difference is critical when selecting an inhibitor for HIV-specific assays versus studies on other retroviruses [1].
| Evidence Dimension | Inhibition Constant (Ki) for Reverse Transcriptase |
|---|---|
| Target Compound Data | Ki = 6.7 nM for HIV-1 RT |
| Comparator Or Baseline | ddGTP vs. Visna Virus RT (Ki = 13 nM) |
| Quantified Difference | ~1.9-fold lower Ki (higher potency) for HIV-1 RT |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This selectivity data is essential for researchers studying HIV-1, ensuring the use of a highly potent inhibitor validated for their specific viral target.
- [1] Anjiechem. (n.d.). 2',3'-Dideoxyguanosine-5'-O-triphosphate (sodium salt) product page. Retrieved April 15, 2026. View Source
